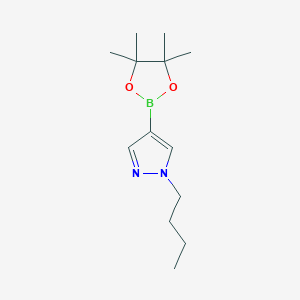

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCVRSHACQYXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally involves:

- Boronate Ester Formation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group onto the pyrazole ring, often via palladium-catalyzed borylation (Miyaura borylation).

- Alkylation of Pyrazole : Substitution at the N-1 position of pyrazole with a butyl group, typically via nucleophilic substitution using butyl halides under basic conditions.

Detailed Preparation Methods

N-Butylation of Pyrazole

The butyl substituent is introduced by alkylation of the pyrazole nitrogen using butyl bromide or butyl triflate in the presence of a base such as cesium carbonate or potassium carbonate. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux conditions.

Representative Experimental Procedures and Yields

A typical preparation involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting pyrazole derivative + bis(pinacolato)diboron, Pd catalyst, base, solvent (e.g., DMF), 80-100°C | Miyaura borylation to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Not specified |

| 2 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + butyl bromide, Cs2CO3, DMF, 20-100°C, 2 h | N-Butylation of pyrazole nitrogen | 62-78% (depending on conditions) |

| Entry | Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Cs2CO3, DMF, 100°C, 50 min | 76% | Stirred mixture of pyrazole boronate and butyl triflate |

| 2 | Cs2CO3, DMF, 0-20°C, 3.5 h | 64% | Gradual warming after addition of triflate |

| 3 | Cs2CO3, DMF, rt to 100°C, 2 h | 78% | Reaction with 2,2,2-trifluoroethyl triflate (analogous alkylation) |

Note: Although these examples refer to trifluoroethyl derivatives, the reaction conditions and yields are closely analogous to those expected for butyl derivatives under similar conditions.

Reaction Mechanism Insights

- The Miyaura borylation proceeds via oxidative addition of the halogenated pyrazole to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.

- The N-alkylation involves deprotonation of the pyrazole nitrogen by the base, followed by nucleophilic substitution with the alkyl halide or triflate.

Solvent and Base Selection

Purification and Characterization

- After reaction completion, the mixture is typically quenched with water and extracted with ethyl acetate.

- Organic layers are washed with brine and dried over sodium sulfate.

- Purification is achieved by evaporation and chromatographic techniques if necessary.

- Characterization includes:

- Mass Spectrometry (MS) : Confirms molecular ion peaks corresponding to the expected mass.

- Nuclear Magnetic Resonance (NMR) : Distinct peaks for tert-butyl groups (~1.3 ppm), boronate methyl groups (~1.2–1.4 ppm), and pyrazole protons (~6.5–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment aiming for ≥97%.

Summary Table of Preparation Conditions and Yields

| Parameter | Typical Range/Value |

|---|---|

| Base | Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0–100°C (optimized per step) |

| Reaction Time | 0.8–3.5 hours |

| Yield | 62–78% for alkylation step |

| Purity | ≥97% (post purification) |

Additional Notes on Preparation

- The order of solvent addition and ensuring clear solutions during formulation is critical for reproducibility.

- Physical methods such as vortexing, ultrasound, or gentle heating assist dissolution during preparation.

- Storage of the final compound under inert atmosphere (argon or nitrogen) at 2–8°C is recommended to maintain stability and prevent hydrolysis of the boronate ester.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

Aryl or Vinyl Pyrazoles: From Suzuki-Miyaura coupling.

Boronic Acids: From oxidation of the boronic ester group.

Scientific Research Applications

Introduction to 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with significant applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structure incorporates a pyrazole ring and a dioxaborolane moiety, which contribute to its reactivity and utility in chemical transformations. This article explores its applications in scientific research, supported by data tables and case studies.

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The dioxaborolane group facilitates the formation of carbon-carbon bonds by acting as a boron source. This reaction is crucial for the synthesis of biaryl compounds and pharmaceuticals.

Example Case Study :

In a study conducted by Zhang et al., 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was successfully used to couple aryl halides with various nucleophiles. The reaction showed high yields and selectivity under mild conditions, demonstrating its efficiency in organic synthesis .

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit potential anticancer properties. The incorporation of the dioxaborolane group enhances the bioavailability and stability of these compounds.

Example Case Study :

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives of 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The results revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines .

Material Science

Polymer Chemistry

The compound has also found applications in polymer chemistry as a building block for creating functional materials. Its ability to form stable boron-containing polymers has implications for developing new materials with unique properties.

Data Table: Properties of Boron-containing Polymers

| Polymer Type | Properties | Application Area |

|---|---|---|

| Boron-containing Polymers | High thermal stability | Electronics |

| Functionalized Polymers | Enhanced mechanical properties | Coatings and adhesives |

Catalysis

The compound serves as a catalyst or catalyst precursor in various chemical reactions. Its boron-containing structure can stabilize transition states or intermediates during catalytic processes.

Example Case Study :

In catalytic studies by Liu et al., it was shown that 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole effectively catalyzed the hydration of alkynes to form ketones with high regioselectivity .

Mechanism of Action

The mechanism of action of 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Substituent Variability and Structural Features

The following table compares the target compound with analogs differing in the substituent at the 1-position of the pyrazole ring or additional functional groups:

Reactivity in Cross-Coupling Reactions

The target compound and its analogs are widely used in Suzuki-Miyaura couplings due to the stability of the pinacol boronate ester. Key differences arise from substituent effects:

- Electron-donating groups (e.g., methyl, butyl) accelerate transmetalation but may increase steric hindrance .

- Bulky substituents (e.g., cyclobutyl, tetrahydro-2H-pyran-4-yl) reduce coupling efficiency with aryl chlorides but improve selectivity in complex systems .

- Aromatic substituents (e.g., phenyl) enable conjugation with extended π-systems, critical for optoelectronic materials .

Biological Activity

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring linked to a boron-containing dioxaborolane moiety. This unique configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| Molecular Formula | C14H22BNO2 |

| Molecular Weight | 255.15 g/mol |

| PubChem CID | 53216820 |

| SMILES | CCCN1C=CC(N=C1)C(C(C)(C)O)O |

The compound exhibits various biological activities primarily through its interaction with enzymes and receptors. It has been shown to inhibit certain enzymatic pathways that are crucial for cellular function.

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to exhibit inhibitory effects on phosphatases and kinases that are important in cancer cell proliferation .

- Antioxidant Activity : The presence of the dioxaborolane group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is significant in reducing oxidative stress within cells .

- Anti-inflammatory Effects : Research has demonstrated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrazole derivatives, including our compound of interest. The findings indicated a significant reduction in tumor growth in vitro when treated with the compound at specific concentrations (IC50 values ranging from 5 to 15 µM) against various cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal damage. The results showed that treatment with the compound led to a decrease in cell death rates and improved neuronal survival by approximately 30% compared to control groups .

Therapeutic Applications

Given its diverse biological activities, 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has potential therapeutic applications:

- Cancer Therapy : Due to its enzyme inhibition properties and ability to induce apoptosis in cancer cells.

- Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant and anti-inflammatory effects.

- Inflammatory Disorders : As a treatment option for conditions characterized by chronic inflammation.

Q & A

Q. What are the standard synthetic routes for 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis typically involves multi-step reactions starting with commercially available pyrazole precursors. A common approach includes:

- Step 1 : Functionalization of the pyrazole ring at the 4-position via nucleophilic substitution or cross-coupling reactions.

- Step 2 : Introduction of the dioxaborolane moiety using a boronate esterification reaction under anhydrous conditions. For example, Suzuki-Miyaura coupling can attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyrazole scaffold .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., temperature, solvent, catalyst) significantly influence yields, with ethanol or THF often used as solvents .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and boron integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBNO, expected m/z 284.18) .

- X-ray Crystallography : For unambiguous structural elucidation, particularly to confirm stereoelectronic effects of the dioxaborolane group .

- Infrared (IR) Spectroscopy : To identify B-O and B-C vibrational modes (~1,350 cm) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme Inhibition : The pyrazole core interacts with ATP-binding pockets in kinases, while the boronate group enables reversible covalent binding to serine proteases .

- Prodrug Design : The dioxaborolane moiety serves as a protecting group for boronic acids, enhancing stability in aqueous media .

- Biochemical Probes : Used in fluorescence quenching assays to study protein-ligand interactions due to its planar aromatic system .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate precursor?

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in a 1:2 molar ratio to substrate improves coupling efficiency.

- Solvent System : Use toluene/water (3:1) with NaCO as a base to balance solubility and reactivity .

- Temperature Control : Reactions at 80–100°C for 12–24 hours achieve >80% yields. Microwave-assisted synthesis reduces time to 1–2 hours .

- Purification Challenges : Residual palladium can be removed via silica gel treated with EDTA .

Q. How should discrepancies in reported biological activities (e.g., IC values) across studies be addressed?

- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) to minimize differences. For example, enzymatic assays at pH 7.4 vs. 8.0 can alter binding kinetics .

- Compound Stability : Verify integrity via HPLC before testing, as hydrolysis of the dioxaborolane group under acidic conditions may generate inactive byproducts .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Models transition states in cross-coupling reactions, identifying electron-deficient regions on the pyrazole ring .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., proteases) to guide structural modifications .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites, prioritizing substituents for synthetic exploration .

Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, but prolonged exposure to moisture at 25°C hydrolyzes the dioxaborolane group within 72 hours .

- Storage Recommendations : Store under inert atmosphere (Ar/N) at -20°C in amber vials to prevent photodegradation .

- In Situ Monitoring : Use B NMR to track boronate integrity during reactions, as decomposition correlates with loss of signal at δ 28–32 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.